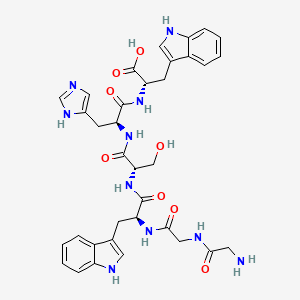![molecular formula C10H15NO4 B1514519 3,3'-[Iminobis(methylene)]bis-2(3H)furanone CAS No. 96562-86-6](/img/structure/B1514519.png)
3,3'-[Iminobis(methylene)]bis-2(3H)furanone
Overview
Description
3,3'-[Iminobis(methylene)]bis-2(3H)furanone is a chemical compound with the molecular formula C10H15NO4[_{{{CITATION{{{1{3,3'- [Iminobis (methylene)]bis-2 (3H)furanone | 3,3'- [Iminobis ...](https://www.chemfaces.cn/natural/3-3--Iminobis-methylene-bis-2-3H-furanone-CFN00082.html). It is a type of alkaloid, a class of naturally occurring organic compounds that often contain nitrogen atoms[{{{CITATION{{{1{3,3'- [Iminobis (methylene)]bis-2 (3H)furanone | 3,3'- Iminobis ...{{{CITATION{{{_1{3,3'- [Iminobis (methylene)]bis-2 (3H)furanone | 3,3'- Iminobis ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-[Iminobis(methylene)]bis-2(3H)furanone typically involves the reaction of furan derivatives under specific conditions[_{{{CITATION{{{1{3,3'- [Iminobis (methylene)]bis-2 (3H)furanone | 3,3'- Iminobis .... The process may include the use of reagents such as aldehydes, ketones, and amines, with reaction conditions like controlled temperature and pH levels to ensure the formation of the desired compound[{{{CITATION{{{_1{3,3'- [Iminobis (methylene)]bis-2 (3H)furanone | 3,3'- Iminobis ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and advanced purification techniques to achieve high purity levels[_{{{CITATION{{{_1{3,3'- [Iminobis (methylene)]bis-2 (3H)furanone | 3,3'- Iminobis .... The process is optimized to ensure cost-effectiveness and scalability, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 3,3'-[Iminobis(methylene)]bis-2(3H)furanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{3,3'- [Iminobis (methylene)]bis-2 (3H)furanone | 3,3'- Iminobis ....
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in treating certain diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3'-[Iminobis(methylene)]bis-2(3H)furanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
3,3'-[Iminobis(methylene)]bis-2(3H)furanone is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
3,3'-Iminobis(N,N-dimethylpropylamine): Used in the synthesis of dimeric quaternary alkylammonium conjugates of sterols.
4'-Methoxyflavonolato-zinc(II) perchlorate complex:
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-[[(2-oxooxolan-3-yl)methylamino]methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-9-7(1-3-14-9)5-11-6-8-2-4-15-10(8)13/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUZWZOHWPNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CNCC2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80760094 | |
| Record name | 3,3'-[Azanediylbis(methylene)]di(oxolan-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80760094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96562-86-6 | |
| Record name | 3,3'-[Azanediylbis(methylene)]di(oxolan-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80760094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


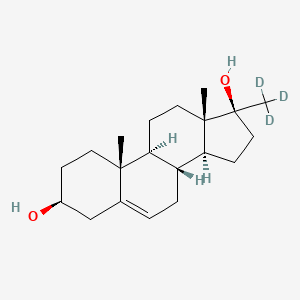
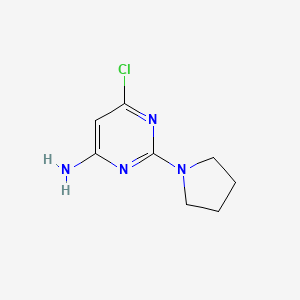
![2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride](/img/structure/B1514441.png)
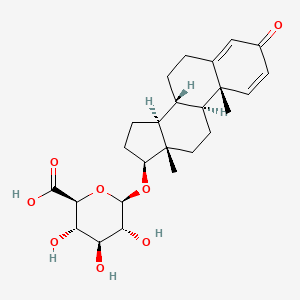
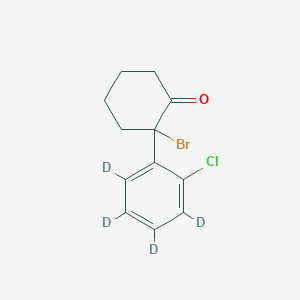
![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methanol](/img/structure/B1514444.png)

![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]methanone](/img/structure/B1514447.png)
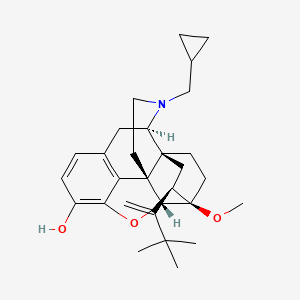
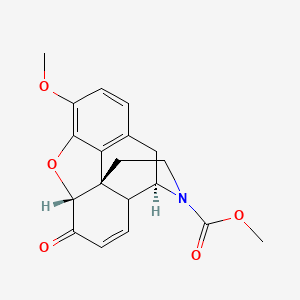
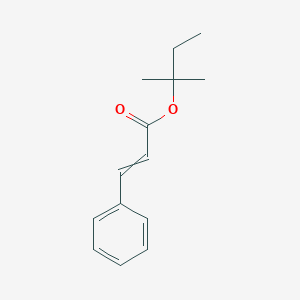
![Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate](/img/structure/B1514455.png)
![N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid](/img/structure/B1514456.png)
